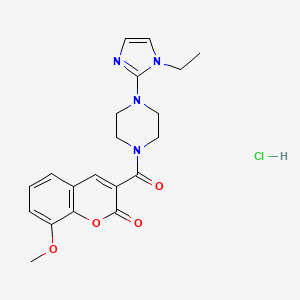

3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride

Description

Properties

IUPAC Name |

3-[4-(1-ethylimidazol-2-yl)piperazine-1-carbonyl]-8-methoxychromen-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4.ClH/c1-3-22-8-7-21-20(22)24-11-9-23(10-12-24)18(25)15-13-14-5-4-6-16(27-2)17(14)28-19(15)26;/h4-8,13H,3,9-12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHPIJDNOSBFSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1N2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(4-(1-ethyl-1H-imidazol-2-yl)piperazine-1-carbonyl)-8-methoxy-2H-chromen-2-one hydrochloride is a hybrid structure that combines elements of piperazine and coumarin, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, cytotoxic, and potential therapeutic effects.

1. Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of coumarin derivatives with piperazine and imidazole moieties. The incorporation of an ethyl group on the imidazole ring enhances its lipophilicity and may influence its biological interactions. Investigations into the structural characteristics reveal that the presence of both piperazine and coumarin contributes to a broad spectrum of biological activities.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial potential of coumarin-based compounds. For instance, piperazine hybridized coumarins have shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 4 μg/mL for certain derivatives, indicating strong antibacterial properties .

Table 1: Antibacterial Activity of Coumarin Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| PHCI 13a | Staphylococcus aureus | 4 |

| PHCI 13b | Staphylococcus aureus | 8 |

| PHCI 11f | Pseudomonas aeruginosa | 16 |

3. Cytotoxic Effects

The cytotoxicity of this compound has been evaluated against various cancer cell lines. Research indicates that coumarin derivatives can induce cell-cycle arrest and apoptosis in cancer cells. In particular, studies have shown that treatment with certain derivatives leads to significant increases in the G0/G1 phase population, while decreasing the S phase population, suggesting a mechanism for halting cancer cell proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Apoptosis Rate (%) |

|---|---|---|---|

| MA 10 | B16-F10 | 25 | 41 |

| MA 4 | HT29 | 30 | 58 |

| MA 7 | Hep G2 | 20 | 50 |

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of DNA synthesis : The structural features may interfere with DNA replication in bacterial cells.

- Induction of apoptosis : Through pathways involving caspases, leading to programmed cell death in cancer cells.

- Cell cycle modulation : Altering the distribution among different phases of the cell cycle, particularly increasing the G0/G1 phase .

5. Safety Profile

Evaluating the safety profile is crucial for any potential therapeutic agent. Hemolytic assays demonstrate that certain derivatives exhibit low hemolytic activity, suggesting a favorable safety margin when targeting bacterial cells over mammalian cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally or functionally related piperazine and coumarin derivatives:

Key Observations

Coumarin vs. Other Cores: The target compound’s 8-methoxycoumarin moiety differentiates it from phenoxyethyl (HBK series) or indole (Pruvanserin) analogs. Coumarins are associated with lower toxicity and broader enzyme interactions compared to nitroimidazoles or benzyl groups . Compared to PARP-1 inhibitor 13g, the coumarin core may reduce off-target effects but could limit potency against PARP-1 due to the absence of a thienoimidazole scaffold .

Piperazine Substitutions: The 1-ethylimidazole substituent in the target compound contrasts with the methoxyphenyl (HBK series) or fluorophenyl (Pruvanserin) groups. Imidazole’s electron-rich nature may enhance interactions with metal ions in enzyme active sites .

Pharmacokinetic Profiles: The hydrochloride salt improves aqueous solubility compared to neutral piperazine derivatives (e.g., HBK series). Coumarin’s planar structure may facilitate passive diffusion across biological membranes, whereas bulkier phenoxyethyl analogs (HBK15) require active transport .

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and what critical reaction parameters must be controlled?

The synthesis typically involves multi-step coupling reactions. A key step is the formation of the imidazole-piperazine core, followed by conjugation to the coumarin scaffold. For example:

- Imidazole-piperazine intermediate : Prepared via nucleophilic substitution or cyclization reactions under reflux conditions, using solvents like ethanol or 1,4-dioxane .

- Coumarin conjugation : The piperazine-carbonyl group is introduced via amide bond formation, often using activating agents (e.g., SOCl₂ for carboxy activation) .

- Critical parameters : Temperature control (e.g., 80°C for imidazole ring closure), reaction time (monitored by TLC), and stoichiometric ratios (to avoid byproducts) .

- Purification : Recrystallization from ethanol or column chromatography ensures purity .

Q. Which spectroscopic techniques are most effective for characterizing structural integrity, and how are spectral data interpreted?

Key techniques include:

- 1H NMR : Identifies proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm, aromatic protons in coumarin at δ 6.8–8.0 ppm). Splitting patterns confirm substitution .

- IR spectroscopy : Detects carbonyl stretches (C=O at ~1625 cm⁻¹) and imidazole N-H bonds (~3182 cm⁻¹) .

- LC-MS : Validates molecular weight (e.g., [M+1]⁺ peaks) and fragmentation patterns .

- Elemental analysis : Confirms C, H, N ratios within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods predict biological activity, and what validation steps are required?

- Molecular docking : Software like AutoDock or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). Docking scores prioritize compounds for in vitro testing .

- Quantum chemical calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity or binding affinity .

- Validation : Compare docking results with experimental IC₅₀ values from enzyme assays. Discrepancies may require re-parameterizing force fields or refining binding site hydration models .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Assay standardization : Control variables like buffer pH, ion concentration, and incubation time to minimize variability .

- Structure-activity relationship (SAR) studies : Modify substituents (e.g., methoxy vs. nitro groups on coumarin) to isolate functional group contributions .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or assay-specific artifacts. Cross-reference with structural analogs (e.g., piperazine derivatives in ) to contextualize results .

Q. How can reaction conditions be optimized for scale-up while maintaining yield and purity?

- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading) and identify optimal ranges .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Green chemistry principles : Replace hazardous solvents (e.g., pyridine) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.